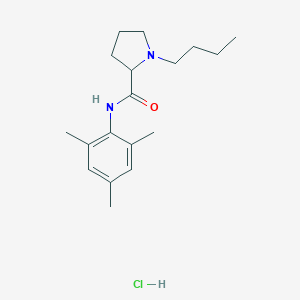

Bumecaine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bupivacaine hydrochloride, also known as Marcaine, is a local anesthetic that is widely used in medical procedures. It is a long-acting anesthetic that can provide pain relief for up to several hours after administration. Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The purpose of

Aplicaciones Científicas De Investigación

Bupivacaine hydrochloride is widely used in scientific research for its local anesthetic properties. It is commonly used in animal studies to provide pain relief during surgical procedures. Bupivacaine hydrochloride is also used in vitro to study the effects of local anesthetics on cellular and molecular processes. Additionally, bupivacaine hydrochloride has been used in clinical studies to investigate its potential as a treatment for chronic pain.

Mecanismo De Acción

Bupivacaine hydrochloride works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve membrane. This prevents the influx of sodium ions into the nerve cell, which in turn prevents the depolarization of the cell membrane and the transmission of nerve impulses.

Efectos Bioquímicos Y Fisiológicos

Bupivacaine hydrochloride has several biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Bupivacaine hydrochloride can also cause muscle relaxation and respiratory depression. Additionally, bupivacaine hydrochloride can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Bupivacaine hydrochloride has several advantages for lab experiments. It is a long-acting local anesthetic that can provide pain relief for up to several hours after administration. This makes it ideal for animal studies that require surgical procedures. Additionally, bupivacaine hydrochloride has a low toxicity profile when administered at appropriate doses. However, bupivacaine hydrochloride also has several limitations for lab experiments. It can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel. Additionally, bupivacaine hydrochloride can cause respiratory depression and muscle relaxation, which can interfere with experimental results.

Direcciones Futuras

There are several future directions for bupivacaine hydrochloride research. One area of research is the development of new formulations of bupivacaine hydrochloride that can provide longer-lasting pain relief. Additionally, there is ongoing research into the use of bupivacaine hydrochloride as a treatment for chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects and a lower toxicity profile than bupivacaine hydrochloride.

Conclusion

In conclusion, bupivacaine hydrochloride is a local anesthetic that is widely used in medical procedures. It is synthesized through a complex process that involves several chemical reactions. Bupivacaine hydrochloride has several scientific research applications, including its use in animal studies, in vitro studies, and clinical studies. It works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. Bupivacaine hydrochloride has several biochemical and physiological effects, including vasodilation, muscle relaxation, and respiratory depression. It has several advantages for lab experiments, but also has several limitations. There are several future directions for bupivacaine hydrochloride research, including the development of new formulations and the development of new local anesthetics.

Métodos De Síntesis

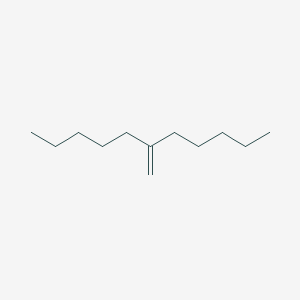

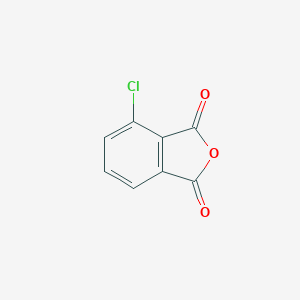

Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The synthesis begins with the reaction of 4-chlorobutyronitrile with sodium cyanide, which produces 4-cyanobutyronitrile. The 4-cyanobutyronitrile is then reacted with 1,3-dibromopropane in the presence of potassium carbonate, which produces 1-(4-cyanobutyl)-3-bromopropane. The 1-(4-cyanobutyl)-3-bromopropane is then reacted with sodium hydroxide to produce 1-(4-cyanobutyl)-3-amine. The final step in the synthesis involves the reaction of 1-(4-cyanobutyl)-3-amine with 2,6-dimethylaniline hydrochloride in the presence of sodium nitrite and hydrochloric acid, which produces bupivacaine hydrochloride.

Propiedades

Número CAS |

19089-24-8 |

|---|---|

Nombre del producto |

Bumecaine hydrochloride |

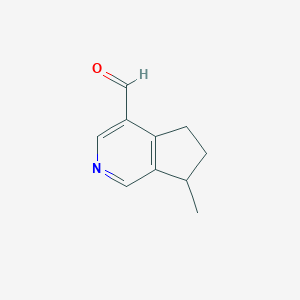

Fórmula molecular |

C18H29ClN2O |

Peso molecular |

324.9 g/mol |

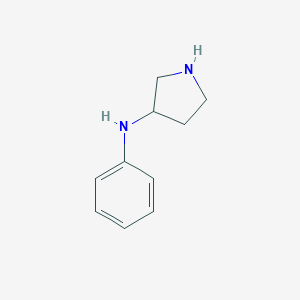

Nombre IUPAC |

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |

Clave InChI |

NFEZGTHMTGKIBG-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

SMILES canónico |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

Números CAS relacionados |

30103-44-7 (Parent) |

Sinónimos |

2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)